4,6-Dichloro-2-(propan-2-yl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKQOQFSXBYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498369 | |
| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850-98-2 | |
| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Introduction
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a key heterocyclic building block, pivotal in the realms of medicinal chemistry and drug discovery. As a di-substituted pyrimidine, its unique electronic and steric properties make it a versatile scaffold for the synthesis of complex molecular architectures. The pyrimidine core is a prevalent motif in a vast array of biologically active compounds, including a significant percentage of small-molecule drugs approved by the U.S. FDA.[1] This is largely due to its role as a bioisostere for purines and other aromatic systems, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][2]
This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 4,6-Dichloro-2-(propan-2-yl)pyrimidine, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative focuses on the causality behind its reactivity and provides practical, self-validating experimental protocols.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the fundamental physicochemical properties of a compound are the bedrock of its successful application in synthesis and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine |
| Synonyms | 4,6-Dichloro-2-isopropylpyrimidine |
| CAS Number | Not explicitly available; derived from structural analogs |
| Molecular Formula | C₇H₈Cl₂N₂ |
| Molecular Weight | 191.06 g/mol |
| Canonical SMILES | CC(C)C1=NC(Cl)=CC(Cl)=N1 |
| InChI Key | GZRKQOQFSXBYTB-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, THF. | Inferred from typical reactivity |
| Storage | Store in a cool, dry place under an inert atmosphere. | General recommendation for chlorinated heterocycles |
Core Chemical Properties & Reactivity Profile
The reactivity of 4,6-Dichloro-2-(propan-2-yl)pyrimidine is dominated by the electronic nature of the pyrimidine ring and the presence of two highly reactive chlorine substituents.
Electronic Nature of the Pyrimidine Ring
The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[3] This electron deficiency is the primary driver for its characteristic reactivity, making the carbon atoms of the ring electrophilic. The inductive electron-withdrawing effect of the two chlorine atoms at the C4 and C6 positions further enhances this electrophilicity, making these sites exceptionally susceptible to nucleophilic attack.[3]
Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of 4,6-Dichloro-2-(propan-2-yl)pyrimidine chemistry is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is the predominant mechanism for the functionalization of the pyrimidine core.[3]
Causality and Mechanism
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism:[4]
-
Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex.[3][4]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the rapid elimination of a chloride ion, a good leaving group, to yield the final substituted product.[3]
The high reactivity of the C4 and C6 positions is a direct consequence of the ability of the pyrimidine ring's nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Caption: General mechanism of SNAr on the dichloropyrimidine core.
Regioselectivity
In the starting molecule, the C4 and C6 positions are chemically equivalent. Therefore, the initial monosubstitution can occur at either position without preference, leading to a single product. However, once the first substitution has occurred, the electronic nature of the ring is altered. The newly introduced substituent can either activate or deactivate the remaining chlorine atom towards a second substitution, and can influence the conditions required for disubstitution.
While many dichloropyrimidines favor substitution at the C4 position over the C2 position, this is not a concern for the symmetrical 4,6-dichloro isomer.[1][5] The primary consideration is achieving selective mono- versus di-substitution, which can typically be controlled by stoichiometry, reaction temperature, and the nature of the nucleophile.
Common Transformations
The activated chloro groups can be displaced by a wide variety of nucleophiles, making this scaffold a versatile starting point for library synthesis.
-
Amination: Reactions with primary and secondary amines are very common, often proceeding under mild conditions with a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMF or DMSO.[3][6]
-
Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms.
-
Thiolation: Thiolates are also effective nucleophiles for this transformation.[1]
Synthesis and Manufacturing Insights
The synthesis of 4,6-dichloropyrimidines generally involves the chlorination of the corresponding dihydroxypyrimidine precursors. A common and industrially scalable method utilizes chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]
A plausible synthetic route to 4,6-Dichloro-2-(propan-2-yl)pyrimidine would start from 2-isopropyl-4,6-dihydroxypyrimidine.
Caption: General synthetic approach via chlorination.
This type of reaction is well-documented for analogous structures, such as the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine.[7] The process typically involves heating the dihydroxy precursor with the chlorinating agent, followed by careful quenching and purification.
Applications in Drug Discovery
The 4,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer.[2][9]
The pyrimidine core can act as a hinge-binder, mimicking the adenine ring of ATP to anchor the inhibitor in the enzyme's active site.[10] The chlorine atoms at the C4 and C6 positions serve as versatile synthetic handles. They allow for the strategic introduction of various substituents that can be tailored to interact with specific amino acid residues within the kinase active site, thereby conferring potency and selectivity. This "decoration" of the pyrimidine core is a cornerstone of structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates.[11]
Exemplary Experimental Protocol: Mono-amination
To illustrate the practical application of its chemical properties, a detailed, self-validating protocol for a selective mono-amination reaction is provided.
Objective: To synthesize 4-amino-6-chloro-2-(propan-2-yl)pyrimidine via a controlled SNAr reaction.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| 4,6-Dichloro-2-(propan-2-yl)pyrimidine | 191.06 | 1.91 g | 10.0 mmol |
| Aniline | 93.13 | 0.93 g | 10.0 mmol |
| 2,6-Lutidine | 107.15 | 1.29 g | 12.0 mmol |
| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-Dichloro-2-(propan-2-yl)pyrimidine (1.91 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to dissolve the starting material. Follow with the addition of aniline (0.93 g, 10.0 mmol) and 2,6-lutidine (1.29 g, 12.0 mmol). The use of a mild, non-nucleophilic base like 2,6-lutidine is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[6]
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-8 hours.
-
Self-Validating Checkpoint: The consumption of the starting material and the appearance of a new, more polar spot on the TLC plate indicates the reaction is proceeding. Using a 1:1 stoichiometry of the nucleophile is a key control point for favoring mono-substitution.
-
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (100 mL) with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization Insights
Structural confirmation of the products derived from 4,6-Dichloro-2-(propan-2-yl)pyrimidine is achieved using standard spectroscopic methods.[12]
-
¹H NMR: The spectrum of the parent compound would be expected to show a singlet for the proton at C5 and signals corresponding to the isopropyl group (a septet and a doublet). Upon substitution, the chemical shift of the C5 proton will be altered, and new signals for the incoming nucleophile will appear.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring. The C4 and C6 carbons will be observed at a characteristic downfield shift. After substitution, one of these signals will shift significantly, confirming the reaction.
-
Mass Spectrometry (MS): The molecular ion peak (M+) will confirm the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. For the starting material, an M, M+2, M+4 pattern will be observed. After mono-substitution, this will change to an M, M+2 pattern, providing clear evidence of the substitution.
Conclusion
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a highly valuable and reactive intermediate in modern organic synthesis. Its chemical properties are defined by an electron-deficient pyrimidine core that is activated for nucleophilic aromatic substitution at the C4 and C6 positions. A thorough understanding of the SNAr mechanism and the factors controlling reactivity allows chemists to strategically and selectively functionalize this scaffold. This versatility has cemented its role as a cornerstone in the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors for therapeutic applications.
References
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K. V. Sashidhara, M. Kumar, A. Kumar, et al. (2015). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
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Atom Pharma (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Atom Pharma. [Link]
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PubChem (n.d.). 4,6-Dichloropyrimidine. PubChem. [Link]
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Pharmaffiliates (n.d.). 4,6-Dichloro-1-isopropylpyrimidin-2(1H)-one. Pharmaffiliates. [Link]
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ACS Publications (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. [Link]
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Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Patsnap (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap. [Link]
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Journal of Medicinal Chemistry (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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MDPI (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
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MDPI (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
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PubMed (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
- Google Patents (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
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RSC Publishing (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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An In-depth Technical Guide to 4,6-Dichloro-2-(propan-2-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-(propan-2-yl)pyrimidine, also known as 4,6-dichloro-2-isopropylpyrimidine, is a halogenated pyrimidine derivative that has emerged as a critical building block in the synthesis of complex bioactive molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and a sterically influential isopropyl group, make it a versatile intermediate in the development of targeted therapeutics, most notably in the realm of kinase inhibitors for oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers in the field of medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1193-21-1 | [1] |
| Molecular Formula | C₇H₈Cl₂N₂ | [2] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 65-67 °C | [1] |
| Boiling Point | 176 °C | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water. |
Synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
The synthesis of 4,6-dichloro-2-(propan-2-yl)pyrimidine typically starts from readily available precursors and involves a chlorination step. While a specific, detailed protocol for the 2-isopropyl derivative is not extensively published in peer-reviewed journals, a general and widely applicable method for the synthesis of 4,6-dichloropyrimidines involves the chlorination of the corresponding 4,6-dihydroxypyrimidine.
A representative synthetic approach is the reaction of 4,6-dihydroxy-2-isopropylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). The dihydroxy precursor can be synthesized through the condensation of an appropriate amidine with a malonic ester derivative.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine (as an illustrative example)
Since a detailed public-domain protocol for the 2-isopropyl analog is scarce, the following procedure for the closely related 2-methyl analog provides a strong foundational methodology that can be adapted.[3]
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.
-
Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.
-
Remove methanol by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.
-
Stir the mixture at 0 °C for 3-5 hours to induce crystallization.
-
Collect the white solid by suction filtration, wash with water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
-
To the obtained 4,6-dihydroxy-2-methylpyrimidine, add N,N-diethylaniline and dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene in dichloroethane.
-
Continue the reflux for 6-8 hours.
-
After cooling, wash the reaction mixture, dry the organic layer, filter, and concentrate.
-
Recrystallize and decolorize the crude product to obtain solid 4,6-dichloro-2-methylpyrimidine.
Note on Adaptation for 2-Isopropyl Derivative: To synthesize the target compound, 4,6-dichloro-2-(propan-2-yl)pyrimidine, one would start with isobutyramidine hydrochloride in place of acetamidine hydrochloride in Step 1. The subsequent chlorination in Step 2 would then be performed on the resulting 4,6-dihydroxy-2-isopropylpyrimidine.
Diagram of a General Synthetic Pathway
Caption: General synthetic route to 4,6-Dichloro-2-(propan-2-yl)pyrimidine.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 4,6-dichloro-2-(propan-2-yl)pyrimidine lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity of Nucleophilic Aromatic Substitution
In general, for 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[4] This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, rendering it more electrophilic.[4] However, this inherent selectivity can be modulated by several factors:
-
Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can reverse the selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.[5]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles may exhibit different selectivity profiles.[]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regiochemical outcome of the reaction.
This tunable reactivity is a powerful tool for medicinal chemists, enabling the strategic and controlled introduction of various functionalities to build molecular complexity.
Diagram of SNAr Reactivity
Caption: Sequential nucleophilic substitution on the dichloropyrimidine core.
Role as a Precursor for Kinase Inhibitors
A significant application of 4,6-dichloro-2-(propan-2-yl)pyrimidine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Dichloropyrimidine scaffolds are frequently employed in the design of ATP-competitive kinase inhibitors, where the pyrimidine core mimics the adenine ring of ATP.
The sequential substitution of the two chlorine atoms allows for the introduction of a "hinge-binding" moiety and a "selectivity pocket" binding group, which are crucial for achieving high potency and selectivity for the target kinase. For instance, this scaffold has been utilized in the development of inhibitors for various kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors are an important class of drugs for the treatment of certain types of breast cancer.[8]
-
Receptor Tyrosine Kinases (RTKs): This broad family includes targets like VEGFR, PDGFR, and FGFR, which are often implicated in tumor angiogenesis and proliferation.[9]
-
Spleen Tyrosine Kinase (Syk): Syk inhibitors are being investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.
Safety and Handling
General Hazards of Dichloropyrimidines:
-
Corrosive: Causes severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.[2]
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[2]
-
Skin Contact: Wash with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure or if you feel unwell, seek immediate medical attention.
Conclusion
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly the potential for regioselective nucleophilic aromatic substitution, provides a robust platform for the construction of diverse chemical libraries. Its established role in the development of kinase inhibitors underscores its importance in modern drug discovery. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage this powerful building block in the quest for novel therapeutics.
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¹H and ¹³C NMR spectral data of 4,6-Dichloro-2-(propan-2-yl)pyrimidine.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Introduction: The Role of NMR in Elucidating Pyrimidine Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery. For researchers engaged in the synthesis and development of novel therapeutics, NMR provides unparalleled insights into molecular structure, connectivity, and conformation in solution. Pyrimidine scaffolds are of particular interest as they form the core of numerous biologically active compounds. The precise characterization of substituted pyrimidines, such as 4,6-dichloro-2-(propan-2-yl)pyrimidine, is a critical step in confirming synthetic outcomes and understanding structure-activity relationships.
This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectral data for 4,6-dichloro-2-(propan-2-yl)pyrimidine. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, grounding our analysis in the fundamental principles of NMR theory. Furthermore, this document provides a robust, field-proven protocol for sample preparation and data acquisition, ensuring researchers can reliably obtain high-quality spectra.
Molecular Structure and Symmetry Considerations
To interpret the NMR spectra of 4,6-dichloro-2-(propan-2-yl)pyrimidine, we must first analyze its molecular structure and inherent symmetry. The molecule consists of a pyrimidine ring substituted at the C2, C4, and C6 positions.
Figure 1: Structure of 4,6-dichloro-2-(propan-2-yl)pyrimidine with atom numbering.
Based on this structure, we can predict the number of unique signals:
-
¹H NMR: Due to the free rotation of the isopropyl group, the two methyl (CH₃) groups are chemically equivalent. Therefore, we anticipate three distinct proton signals: one for the pyrimidine ring proton (H5), one for the isopropyl methine proton (CH), and one for the six equivalent isopropyl methyl protons (2 x CH₃).
-
¹³C NMR: The molecule possesses a plane of symmetry bisecting the C2-C5 axis. Consequently, C4 and C6 are chemically equivalent, as are the two methyl carbons of the isopropyl group. This results in five distinct carbon signals: C2, C4/C6, C5, the isopropyl CH, and the isopropyl CH₃ carbons.[1]
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Causality of Chemical Shifts and Multiplicities:
-
Pyrimidine Proton (H5): This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic ring. The two adjacent chlorine atoms at C4 and C6 exert a strong electron-withdrawing inductive effect, which deshields H5, causing its signal to appear significantly downfield. Since there are no adjacent protons, this signal is expected to be a singlet. For the parent 4,6-dichloropyrimidine, this proton appears at approximately 7.46 ppm.[2] The electron-donating isopropyl group at C2 will slightly shield this proton, likely shifting it slightly upfield relative to the parent compound.
-
Isopropyl Methine Proton (CH): This proton is adjacent to the electron-withdrawing pyrimidine ring, which will shift it downfield compared to a simple alkane. It is coupled to the six protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1 = 7).
-
Isopropyl Methyl Protons (CH₃): These six protons are equivalent. Their signal will be shifted downfield from the typical alkane region due to the proximity of the pyrimidine ring. The signal will be split into a doublet by the single adjacent methine proton (1+1 = 2), with a coupling constant (³J) identical to that of the methine septet.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 (pyrimidine) | 7.2 - 7.4 | Singlet (s) | - | 1H |
| CH (isopropyl) | 3.2 - 3.5 | Septet (sept) | ~7.0 | 1H |
| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | ~7.0 | 6H |
| Note: Data are predicted based on analogous structures and NMR principles. Solvent: CDCl₃. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[3][4]
Causality of Chemical Shifts:
-
C4 and C6: These carbons are directly bonded to highly electronegative chlorine atoms and nitrogen atoms within the ring. This dual electron-withdrawing effect strongly deshields them, causing their signal to appear far downfield. Due to symmetry, they produce a single signal.
-
C2: This carbon is bonded to two nitrogen atoms and the isopropyl group. It will also be significantly deshielded and appear at a high chemical shift, typically in the range of other pyrimidine carbons.
-
C5: This carbon is bonded to a hydrogen and two other carbons. It is the most shielded of the pyrimidine ring carbons and will appear at the most upfield position among the ring carbons.
-
Isopropyl Carbons (CH and CH₃): These sp³-hybridized carbons will appear in the aliphatic region of the spectrum. The methine (CH) carbon, being closer to the ring, will be more deshielded and appear further downfield than the methyl (CH₃) carbons.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 170 - 175 |
| C4, C6 | 160 - 165 |
| C5 | 118 - 122 |
| CH (isopropyl) | 35 - 40 |
| CH₃ (isopropyl) | 20 - 25 |
| Note: Data are predicted based on typical chemical shift ranges for substituted pyrimidines and alkyl groups.[5][6] Solvent: CDCl₃. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining reproducible, high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4,6-dichloro-2-(propan-2-yl)pyrimidine directly into a clean, dry NMR tube.
-
Using a calibrated pipette, add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds due to its excellent solubilizing properties and relatively simple residual solvent signal.[7]
-
Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Secure the cap on the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.
-
Place the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.[8]
-
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would be a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters would include a 90° pulse angle, a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and an acquisition of 256 to 1024 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Figure 2: Standard workflow for NMR sample preparation and analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles of chemical shifts and spin-spin coupling, provides an unambiguous structural confirmation of 4,6-dichloro-2-(propan-2-yl)pyrimidine. The predicted spectral data, summarized in this guide, serve as a reliable reference for researchers synthesizing this compound or related analogues. By following the detailed experimental protocol, scientists in drug development and medicinal chemistry can ensure the acquisition of high-fidelity data, which is foundational for advancing their research programs.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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An In-depth Technical Guide to the Electrophilicity and Reactivity of Dichloropyrimidine Core Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile reactivity and prevalence in a multitude of clinically significant molecules.[1][2][3] This guide provides an in-depth exploration of the electronic properties and electrophilic nature of the dichloropyrimidine core. We will dissect the fundamental principles governing its reactivity in nucleophilic aromatic substitution (SNAr) reactions, delve into the critical factors controlling regioselectivity, and present field-proven experimental protocols. By synthesizing mechanistic understanding with practical application, this document aims to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this powerful heterocyclic motif in their synthetic campaigns.
The Electronic Landscape of the Dichloropyrimidine Core
The utility of the pyrimidine ring in drug design stems from its inherent electronic characteristics. As a 1,3-diazine, the pyrimidine ring is naturally electron-deficient due to the presence of two highly electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring.[4][5] This intrinsic π-deficiency is a critical feature, pre-activating the scaffold for reactions with nucleophiles.
This effect is dramatically amplified by the introduction of two chlorine atoms. The strong inductive electron-withdrawing effect (-I) of the chlorine substituents further depletes the electron density at the carbon positions to which they are attached (e.g., C2, C4, C6), rendering these sites highly electrophilic and exceptionally susceptible to nucleophilic attack.[5] This enhanced electrophilicity is the foundation of the dichloropyrimidine core's role as a versatile and reactive building block in organic synthesis.
The following diagram illustrates the logical flow from the core structure to its resulting chemical reactivity.
Caption: Logical relationship between structure and reactivity.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of functionalization for dichloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction on an aromatic ring does not proceed via SN1 or SN2 pathways. Instead, it follows a well-established two-step addition-elimination mechanism.[5][6]
Mechanism Causality:
-
Nucleophilic Attack: The reaction is initiated when a potent nucleophile (Nu⁻) attacks one of the electron-poor, chlorine-bearing carbon atoms of the pyrimidine ring. This is the rate-determining step. The choice of a strong nucleophile is critical because the aromatic ring, while activated, is still a relatively stable electrophile.[7]
-
Formation of the Meisenheimer Complex: This attack disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][8] The stability of this intermediate is paramount; the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which is a key factor enabling the reaction.
-
Elimination and Re-aromatization: Aromaticity is a powerful driving force. The system rapidly restores its stable aromatic state by expelling the chloride ion, which is an excellent leaving group. This elimination step is fast and results in the final substituted pyrimidine product.
The mechanism is visualized below:
Caption: The two-step Addition-Elimination SNAr mechanism.
Decoding Regioselectivity: The C4 vs. C2 Position
In asymmetrically substituted dichloropyrimidines, such as the common 2,4-dichloropyrimidine isomer, the two chlorine atoms are not electronically equivalent. This leads to a crucial question of regioselectivity: which chlorine is displaced first?
For most SNAr and palladium-catalyzed cross-coupling reactions on unsubstituted 2,4-dichloropyrimidine, the reactivity follows a distinct and predictable order: C4 > C2 .[1][4] Nucleophilic attack preferentially occurs at the C4 position.[1][9]
Causality Behind C4 Selectivity:
-
Frontier Molecular Orbital (FMO) Theory: Computational analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position.[9] Since the nucleophile's HOMO interacts with the electrophile's LUMO, this larger coefficient indicates that C4 is the more electrophilic and kinetically favored site for attack.[9]
-
Intermediate Stability: Attack at the C4 position allows the negative charge in the Meisenheimer intermediate to be delocalized in a para-quinoid-like resonance structure involving N1. Attack at C2 results in a less stable ortho-quinoid-like structure.[4] The greater stability of the intermediate formed via C4 attack lowers the activation energy for that pathway.
-
Steric and Electrostatic Effects: The C2 position is flanked by two ring nitrogens. An incoming nucleophile may experience greater steric hindrance and/or electrostatic repulsion from the lone pairs of these nitrogen atoms, further favoring attack at the more accessible C4 position.[9]
Exceptions and Controlling Factors:
While C4 selectivity is the general rule, it is not absolute. A senior scientist understands that regioselectivity is highly sensitive and can be manipulated—a key insight for advanced synthetic design.[10][11][12]
-
Ring Substituents: The presence of other substituents can dramatically alter the electronic landscape. A potent electron-donating group (EDG) at the C6 position, for example, can reverse the conventional selectivity, making the C2 position more reactive.[11][12][13]
-
Nucleophile Identity: The nature of the nucleophile can influence the reaction site. In certain substituted pyrimidines, "hard" nucleophiles like alkoxides may favor one position, while "soft" nucleophiles like amines may favor another.[10][14]
-
Catalyst Control: Recent advances have shown that catalyst choice in cross-coupling reactions can override the inherent substrate bias, enabling selective functionalization at the C2 position.[1]
The following table summarizes the general regioselectivity for common dichloropyrimidine isomers.
| Dichloropyrimidine Isomer | General Order of Reactivity (SNAr) | Key Considerations |
| 2,4-Dichloropyrimidine | C4 > C2 | This is the most common and well-established trend.[1][4] |
| 4,6-Dichloropyrimidine | C4 and C6 are equivalent | Mono-substitution occurs at either position without preference.[5] |
| 2,5-Dichloropyrimidine | C2 > C5 | The C5 position is significantly less activated towards SNAr.[4] |
Field-Proven Experimental Protocol: SNAr Amination
This section provides a detailed, self-validating workflow for a typical SNAr reaction, a foundational technique for any researcher working with these cores.
Objective: To perform a selective mono-amination of 4,6-dichloropyrimidine with a primary or secondary amine.
Causality of Reagent Choices:
-
Solvent (DMF/DMAc/NMP): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.
-
Base (K₂CO₃ or DIPEA): A base is required to neutralize the HCl generated during the reaction, driving it to completion. N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base, making it an excellent choice as it will not compete with the amine nucleophile in attacking the pyrimidine core.[15][16][17]
-
Temperature: Heating is often necessary to overcome the activation energy of the initial nucleophilic attack. The specific temperature depends on the nucleophilicity of the amine and the reactivity of the pyrimidine substrate.
Step-by-Step Methodology
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add 4,6-dichloropyrimidine (1.0 eq.).
-
Reagent Addition: Add the amine nucleophile (1.0 - 1.1 eq.) and the base (e.g., K₂CO₃, 2.5 eq. or DIPEA, 2.0 eq.). Add the polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C).[5]
-
Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical TLC system would be ethyl acetate/hexanes. The disappearance of the starting dichloropyrimidine spot and the appearance of a new, more polar product spot indicates progress. The reaction is complete when the limiting reagent is fully consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water. The purpose of this is to dissolve the inorganic salts (like K₂CO₃ and the hydrochloride salt of the base) and the polar solvent (DMF).
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Characterization: Purify the crude residue by flash column chromatography on silica gel to obtain the pure mono-aminated product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The following diagram outlines this experimental workflow.
Caption: A standard workflow for SNAr amination reactions.
Applications in Drug Discovery and Development
The dichloropyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly in the area of oncology.[1][18] Its reactivity is not a liability but a strategic asset, allowing for the controlled and sequential introduction of different functionalities to build molecular complexity and fine-tune pharmacological properties.
-
Kinase Inhibitors: Many kinase inhibitors utilize a 2,4-disubstituted pyrimidine core to mimic the adenine hinge-binding motif of ATP. The synthesis of these molecules, such as the lung cancer drug Brigatinib , often relies on the predictable C4 > C2 reactivity of a 2,4-dichloropyrimidine precursor to install different amine fragments in a stepwise manner.[1]
-
Diversity-Oriented Synthesis: The ability to leverage regioselectivity allows for the efficient creation of large compound libraries for structure-activity relationship (SAR) studies. By starting with a common dichloropyrimidine intermediate, chemists can rapidly generate analogues by varying the nucleophiles used in sequential SNAr reactions, accelerating the discovery of lead compounds.[1]
-
Covalent Inhibitors: The electrophilic nature of the pyrimidine ring can be harnessed to design covalent inhibitors, where a nucleophilic residue (e.g., cysteine) in a target protein attacks the pyrimidine core, forming an irreversible bond.
Conclusion
The dichloropyrimidine core is a powerful and versatile electrophile whose reactivity is governed by a predictable yet tunable set of electronic and steric principles. A thorough understanding of the SNAr mechanism and the factors controlling regioselectivity is essential for any scientist aiming to exploit this scaffold. By mastering the concepts of intermediate stability, substituent effects, and rational protocol design, researchers can confidently employ dichloropyrimidines to construct complex molecular architectures and accelerate the development of next-generation therapeutics.
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Orozco-García, M. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]
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Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]
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Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]
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Ammar, Y. A., et al. (2018). Recent Advances in Pyrimidine-Based Drugs. Bioorganic Chemistry. Available at: [Link]
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Organic Chemistry Tutor. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
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Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Zhang, B., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. Available at: [Link]
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Chem Help ASAP. (2020). SNAr Reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
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Wikipedia. (n.d.). N,N-Diisopropylethylamine. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
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Ferrara, M., et al. (2020). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. RSC Medicinal Chemistry. Available at: [Link]
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Szalóki, G., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrimidine Derivatives
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs.[1][2][3] The inherent versatility of the pyrimidine ring allows for extensive chemical modification, generating large libraries of novel derivatives with the potential to address a wide range of therapeutic needs. However, the journey from a synthesized compound to a viable drug candidate is contingent upon a rigorous and logically structured biological screening cascade.
This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to effectively screen novel pyrimidine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating system for hit identification and characterization. We will explore the primary screening funnels and key mechanistic assays for three of the most therapeutically relevant areas for pyrimidine derivatives: oncology, infectious diseases, and inflammation.
Part 1: The Anticancer Screening Cascade
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Pyrimidine derivatives have proven to be exceptionally effective as kinase inhibitors, making anticancer activity a primary focus of screening efforts.[4][5][6][7] The objective is not merely to identify cytotoxic compounds, but to find those that exhibit selective lethality towards cancer cells while sparing normal, healthy cells, and to understand their mechanism of action.
Initial Phase: Cytotoxicity and Viability Profiling
The first step in the cascade is to assess the broad cytotoxic potential of the synthesized derivatives across a panel of relevant cancer cell lines and a non-tumorigenic control line. This provides a foundational dataset on potency and selectivity.
Core Experiment: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and non-cancerous control cells (e.g., HaCaT keratinocytes) in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8][10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified exposure time, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, a purple precipitate should become visible in the wells containing viable cells.[8][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.
Data Presentation: Cytotoxicity Profile
Summarizing the IC₅₀ values in a structured table is crucial for comparative analysis and identifying promising candidates.
| Compound ID | Cancer Cell Line A (A549) IC₅₀ (µM) | Cancer Cell Line B (MCF-7) IC₅₀ (µM) | Non-Cancerous Cell Line (HaCaT) IC₅₀ (µM) | Selectivity Index (SI)* |
| PYR-001 | 5.2 | 7.8 | >100 | >19.2 |
| PYR-002 | 85.1 | 92.4 | >100 | ~1.2 |
| Doxorubicin | 0.8 | 1.1 | 3.4 | 4.25 |
*Selectivity Index (SI) is often calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Anticancer Screening Workflow
The initial cytotoxicity screen is the gateway to more in-depth mechanistic studies for the most potent and selective compounds.
Caption: Workflow for anticancer screening of pyrimidine derivatives.
Mechanistic Insight: Targeting Cancer Signaling
Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[4] Identifying the specific kinase or pathway inhibited by a lead compound is a critical step in its development.
Caption: Workflow for antimicrobial screening of pyrimidine derivatives.
Mechanistic Insight: Targeting Bacterial Cell Wall Synthesis
A common and effective target for antibiotics is the bacterial cell wall, specifically the synthesis of peptidoglycan, which is essential for bacterial integrity and survival. [11][12]This pathway is absent in humans, making it an excellent selective target.
Caption: Inhibition of the bacterial peptidoglycan synthesis pathway.
Part 3: The Anti-inflammatory Screening Cascade
Chronic inflammation underlies a multitude of human diseases. Pyrimidine derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenases (COX). [1][13][14][15]
Initial Phase: Enzyme Inhibition and Cellular Activity
Screening for anti-inflammatory activity typically involves a dual approach: direct enzyme inhibition assays and cell-based models of inflammation.
Core Experiment 1: COX-1/COX-2 Inhibition Assay
The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of pro-inflammatory prostaglandins. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key goal for developing safer anti-inflammatory drugs. [13][14] Conceptual Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and various concentrations of the test pyrimidine derivative in a suitable buffer.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized during the peroxidase activity of COX. [13][15][16]4. Measurement: Monitor the rate of development of the colored product using a spectrophotometer.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Core Experiment 2: Cellular Anti-inflammatory Assay
Using immune cells like monocytes or macrophages, one can measure the ability of a compound to suppress the production of inflammatory mediators.
Conceptual Protocol: LPS-Stimulated Monocyte Assay
-
Cell Culture: Culture monocytic cells (e.g., THP-1) and treat with test compounds for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Incubation: Incubate for 24 hours.
-
Mediator Measurement: Collect the cell supernatant and measure the concentration of a key inflammatory mediator, such as nitric oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Analysis: Determine the IC₅₀ value for the inhibition of the inflammatory mediator.
Data Presentation: Anti-inflammatory and Selectivity Profile
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI)* | LPS-induced NO Inhibition IC₅₀ (µM) |
| PYR-005 | 98 | 0.45 | 217.8 | 1.2 |
| PYR-006 | 5.1 | 4.8 | 1.06 | 25.6 |
| Celecoxib | 25 | 0.05 | 500 | 0.1 |
*COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.
Mechanistic Insight: Targeting the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [17]It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. [18]Its central role makes it a key target for anti-inflammatory drugs.
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Part 4: The Role of In Silico Screening & ADME-Tox
Before embarking on costly and time-consuming wet-lab screening, computational methods can provide invaluable guidance.
-
Virtual Screening: Techniques like molecular docking can predict the binding affinity of pyrimidine derivatives to a known protein target (e.g., a specific kinase), helping to prioritize which compounds to synthesize and test. [19][20][21]* ADME-Tox Prediction: In silico models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. [22]This early assessment of "drug-likeness" helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.
Conclusion
The biological screening of novel pyrimidine derivatives is a systematic, multi-tiered process that requires a deep understanding of the underlying biology and the appropriate application of validated assays. A successful screening campaign does not stop at identifying "active" compounds but progresses logically to assess selectivity, determine the mechanism of action, and predict the potential for in vivo success. By integrating the in vitro, cellular, and in silico approaches outlined in this guide, researchers can efficiently navigate the complex path from a novel chemical entity to a promising therapeutic lead, unlocking the full potential of the versatile pyrimidine scaffold.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central (PMC). [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. [Link]
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Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (2022). ResearchGate. [Link]
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Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. [Link]
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Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2022). Taylor & Francis Online. [Link]
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(PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ResearchGate. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4,6-Dichloro-2-(propan-2-yl)pyrimidine in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Dichloropyrimidines in Synthesis
Substituted pyrimidine scaffolds are foundational motifs in a vast array of biologically active molecules and advanced materials.[1] Their prevalence in blockbuster drugs such as Imatinib and Rosuvastatin underscores their importance in medicinal chemistry.[1][2] Among the various precursors for pyrimidine diversification, 4,6-dichloro-2-(propan-2-yl)pyrimidine stands out as a particularly versatile and cost-effective building block. Its two distinct chlorine atoms offer a platform for sequential, site-selective functionalization, enabling the rapid construction of molecular complexity from a single, common intermediate.[3]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in forming carbon-carbon bonds with high functional group tolerance and generally mild conditions.[4] Applying this reaction to dichloropyrimidines, however, introduces a critical challenge: controlling regioselectivity. The inherent electronic differences between the C4 and C6 positions dictate their reactivity, a factor that can be expertly manipulated to achieve either mono- or diarylation.
This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging 4,6-dichloro-2-(propan-2-yl)pyrimidine in Suzuki-Miyaura coupling reactions. We will dissect the causality behind experimental choices, offer validated, step-by-step procedures, and address common challenges to ensure reproducible and high-yielding outcomes for researchers in drug discovery and materials science.
Mechanistic Rationale: Controlling Site-Selectivity
The success of a Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrimidine ring renders its chloro-substituents significantly more reactive towards palladium-catalyzed cross-coupling than their benzenoid counterparts.[5]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Causality of Regioselectivity:
For dichloropyrimidines like the 2,4- and 4,6-isomers, the chlorine at the C4 position is generally more reactive than the one at C2 or C6.[3][6][7] This preferential reactivity is attributed to the higher electrophilicity (more electron-deficient character) of the C4 position, which facilitates the initial, rate-limiting oxidative addition of the Pd(0) catalyst into the C4-Cl bond.[3] This intrinsic electronic bias is the key to achieving selective mono-arylation under controlled conditions.
To achieve diarylation, more forcing conditions are required to drive the second oxidative addition at the less reactive C6 position. This stepwise reactivity allows for either the synthesis of symmetrical C4,C6-diarylpyrimidines or, through a sequential approach, the creation of unsymmetrical derivatives.
Protocol 1: Selective Mono-Arylation at the C4 Position
This protocol is optimized for the selective coupling of an arylboronic acid to the C4 position of 4,6-dichloro-2-(propan-2-yl)pyrimidine, leaving the C6-Cl bond intact for subsequent transformations.
Experimental Workflow:
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Reagents and Conditions:
| Component | Role | Recommended Reagent | Stoichiometry | Typical Loading |
| Pyrimidine Substrate | Electrophile | 4,6-dichloro-2-(propan-2-yl)pyrimidine | 1.0 equiv | - |
| Boronic Acid | Nucleophile | Aryl- or Heteroarylboronic Acid | 1.1 - 1.2 equiv | - |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | - | 2-5 mol% |
| Base | Activator | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equiv | - |
| Solvent System | Medium | 1,4-Dioxane / Water | - | 4:1 v/v |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4,6-dichloro-2-(propan-2-yl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. For thermally sensitive substrates, lower temperatures may be sufficient, albeit with longer reaction times.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrimidine is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 4-aryl-6-chloro-2-(propan-2-yl)pyrimidine product.
Protocol 2: Exhaustive Di-Arylation at C4 and C6 Positions
To achieve the double coupling, more forcing conditions are necessary to overcome the reduced reactivity of the C6 position after the first arylation.
Key Modifications from Protocol 1:
| Parameter | Modification for Di-Arylation | Rationale |
| Boronic Acid | 2.2 - 2.5 equivalents | To ensure sufficient nucleophile for both coupling events. |
| Catalyst Loading | 5 - 10 mol% | A higher catalyst concentration is needed to drive the less favorable second coupling. |
| Temperature | 100 - 120 °C (Conventional) or >150 °C (Microwave) | Increased thermal energy is required to facilitate the oxidative addition at the C6-Cl bond. |
| Reaction Time | 12 - 24 hours (or until LC-MS confirms completion) | The second coupling step is significantly slower. |
Expert Insight: A one-pot, two-step approach can be highly effective for synthesizing unsymmetrical diarylpyrimidines.[1][3] After the first coupling is complete (as confirmed by LC-MS), the second arylboronic acid, additional base, and a fresh portion of catalyst can be added directly to the reaction mixture, which is then heated at a higher temperature to drive the second coupling.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor quality boronic acid (anhydride formation).4. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing with an inert gas.3. Use fresh, high-purity boronic acid.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF). |
| Dehalogenation | 1. Presence of water/protons reacting with intermediates.2. Catalyst decomposition.3. Certain ligands can promote this side reaction. | 1. Use anhydrous solvents and reagents if possible.2. Avoid excessively high temperatures or prolonged reaction times.3. Screen different phosphine ligands; sometimes a ligand-free system under specific conditions can work.[11][12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Ensure a strictly inert atmosphere.2. Optimize catalyst loading and temperature to the minimum required for efficient cross-coupling. |
| Mixture of Mono- and Di-substituted Products | 1. Reaction conditions too harsh for selective mono-arylation.2. Stoichiometry of boronic acid too high. | 1. Reduce temperature and/or reaction time.2. Use closer to 1.05-1.1 equivalents of boronic acid for mono-substitution. |
Conclusion
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a powerful and adaptable substrate for the synthesis of diverse pyrimidine derivatives via the Suzuki-Miyaura cross-coupling. By understanding the intrinsic reactivity differences between the C4 and C6 positions, researchers can exert precise control over the reaction outcome. Careful selection of the catalyst system, base, and reaction conditions allows for the selective synthesis of mono-arylated products, which serve as valuable intermediates for further diversification, or the direct formation of C4,C6-diarylpyrimidines. The protocols and insights provided herein offer a robust framework for scientists to confidently and effectively utilize this key building block in their synthetic campaigns.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Iqbal, M. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(23), 8206. [Link]
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Lohre, C., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2009(16), 2721-2730. [Link]
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ResearchGate. (2022). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]
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Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(10), 5986-5997. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link]
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ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
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Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. [Link]
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Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
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Li, L., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4480-4483. [Link]
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El-Mekabaty, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-di.... RSC Advances, 10(67), 41183-41193. [Link]
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Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. [Link]
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Neufeldt, S. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2022. [Link]
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Application Notes and Protocols for the Regioselective Functionalization of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Introduction: The Strategic Value of the 2-Isopropylpyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is largely due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific scaffold, 4,6-dichloro-2-(propan-2-yl)pyrimidine, represents a versatile starting material for the synthesis of a diverse array of polysubstituted pyrimidines. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for sequential and regioselective functionalization, allowing for the systematic exploration of chemical space in drug discovery programs. The isopropyl group at the C2 position, while seemingly simple, imparts crucial lipophilicity and steric bulk that can significantly influence the molecule's pharmacokinetic profile and binding interactions.
This guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of 4,6-dichloro-2-(propan-2-yl)pyrimidine, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Understanding Regioselectivity: Electronic and Steric Considerations
The reactivity of halogenated pyrimidines is dictated by the electron-deficient nature of the ring, which makes it susceptible to nucleophilic attack. For dichloropyrimidines, the general order of reactivity for both SNAr and palladium-catalyzed cross-coupling reactions is typically C4/C6 > C2.[3] This preference is primarily governed by electronic factors; the C4 and C6 positions are para and ortho, respectively, to the ring nitrogens, which effectively stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[4]
In the case of 4,6-dichloro-2-(propan-2-yl)pyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, achieving mono-substitution at either position with high selectivity requires careful control of reaction conditions. The C2-isopropyl group, being a weak electron-donating group, has a minor electronic influence on the C4 and C6 positions. Its primary role is steric. While it does not directly block the C4 and C6 positions, its bulk can influence the approach of large nucleophiles or bulky catalytic complexes, potentially offering a handle for achieving regioselectivity in certain cases.
Below is a workflow to guide the choice of reaction for the desired functionalization.
Caption: Decision workflow for regioselective functionalization.
Part 1: Regioselective Mono-functionalization via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing heteroatom nucleophiles onto the pyrimidine core. By carefully controlling the stoichiometry of the nucleophile, it is possible to achieve mono-substitution with high selectivity.
Selective Mono-amination
The introduction of an amino group is a common transformation in drug discovery. The following protocol describes a general procedure for the regioselective mono-amination of 4,6-dichloro-2-(propan-2-yl)pyrimidine.
Protocol 1: Mono-amination of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
-
Objective: To synthesize 4-amino-6-chloro-2-(propan-2-yl)pyrimidine derivatives.
-
Principle: A primary or secondary amine displaces one of the chlorine atoms in an SNAr reaction. Using one equivalent of the amine favors mono-substitution. The choice of base is critical to avoid side reactions and promote high yields. A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is often employed.
Materials:
-
4,6-Dichloro-2-(propan-2-yl)pyrimidine
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
Procedure:
-
To a stirred solution of 4,6-dichloro-2-(propan-2-yl)pyrimidine (1.0 eq.) in anhydrous DMF at room temperature, add the amine (1.0-1.1 eq.) followed by DIPEA (1.5 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-(propan-2-yl)pyrimidine derivative.
Causality and Insights:
-
Solvent: Polar aprotic solvents like DMF or MeCN are ideal as they can solvate the ions formed during the reaction without participating in it.
-
Base: DIPEA acts as a scavenger for the HCl generated during the reaction, driving it to completion. Its steric bulk prevents it from acting as a competing nucleophile.
-
Temperature: Heating is generally required to overcome the activation energy for the SNAr reaction. The optimal temperature will depend on the nucleophilicity of the amine.
| Nucleophile Type | Typical Conditions | Expected Outcome |
| Primary/Secondary Aliphatic Amines | 1.1 eq. amine, 1.5 eq. DIPEA, DMF, 80 °C | Good to excellent yield of mono-aminated product. |
| Anilines | 1.1 eq. aniline, 1.5 eq. K₂CO₃, MeCN, reflux | Moderate to good yield. Higher temperatures may be needed for less nucleophilic anilines. |
Part 2: Regioselective C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides. For 2,4-dichloropyrimidines, this reaction has been shown to be highly regioselective for the C4 position.[5] A similar selectivity is expected for the C4/C6 positions of our substrate.
Protocol 2: Mono-aryl/vinyl Suzuki-Miyaura Coupling
-
Objective: To synthesize 4-aryl/vinyl-6-chloro-2-(propan-2-yl)pyrimidine derivatives.
-
Principle: In the presence of a palladium catalyst and a base, an aryl or vinyl boronic acid (or ester) couples with the dichloropyrimidine. Using one equivalent of the boronic acid reagent allows for selective mono-coupling.
Materials:
-
4,6-Dichloro-2-(propan-2-yl)pyrimidine
-
Aryl/vinyl boronic acid or ester (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (typically a 3:1 to 5:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions.
Procedure:
-
To a Schlenk flask, add 4,6-dichloro-2-(propan-2-yl)pyrimidine (1.0 eq.), the boronic acid (1.05 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the mono-coupled product.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf may be beneficial.
-
Base and Solvent: The base is crucial for the transmetalation step of the catalytic cycle. An aqueous base in a solvent like dioxane is a very common and effective system.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne functionalities.[6] Similar to the Suzuki coupling, it generally proceeds with high regioselectivity at the C4/C6 positions of dichloropyrimidines.[7]
Protocol 3: Mono-alkynyl Sonogashira Coupling
-
Objective: To synthesize 4-alkynyl-6-chloro-2-(propan-2-yl)pyrimidine derivatives.
-
Principle: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Materials:
-
4,6-Dichloro-2-(propan-2-yl)pyrimidine
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask and inert atmosphere setup.
Procedure:
-
In a Schlenk flask, dissolve 4,6-dichloro-2-(propan-2-yl)pyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.) in anhydrous THF.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the amine base (e.g., TEA, 3.0 eq.) and the terminal alkyne (1.1 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or EtOAc.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality and Insights:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
-
Base: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction. It often serves as the solvent as well.
-
TMS-acetylene: Using trimethylsilylacetylene is a common strategy to introduce a terminal acetylene group, as the TMS group can be easily removed post-coupling with a fluoride source like TBAF or a base like K₂CO₃ in methanol.[6]
Part 3: Sequential Functionalization
The mono-functionalized products obtained from the protocols above are valuable intermediates for further diversification. The remaining chlorine atom can be replaced using a different nucleophile or cross-coupling partner, often requiring more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) than the first substitution. This sequential approach allows for the synthesis of unsymmetrically disubstituted 2-isopropylpyrimidines.
Conclusion
The 4,6-dichloro-2-(propan-2-yl)pyrimidine scaffold is a highly valuable platform for the synthesis of diverse chemical libraries. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can selectively functionalize the C4 and C6 positions through a variety of robust and well-established synthetic methods. The protocols outlined in this guide provide a solid foundation for the successful synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science.
References
-
Štefánik, M., & Koóš, M. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(15), 2748. [Link]
-
Hocková, D., et al. (2004). An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. Tetrahedron, 60(23), 4983–4987. [Link]
-
Handy, S. T., & Anderson, M. O. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 7(5), 389-392. [Link]
-
Kim, D., & Park, S. B. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3468–3477. [Link]
- Google Patents. (2013). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Kim, D., & Park, S. B. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed, 35201994. [Link]
-
Movassaghi, M., & Hill, M. D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(19), 9747–9759. [Link]
-
Anderson, M. O., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, 3065301. [Link]
-
Al-Shamari, A. M., et al. (2023). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 28(22), 7592. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Chekmarev, P., et al. (2011). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 42(48). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity [mdpi.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sci-Hub. An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine / Tetrahedron, 2004 [sci-hub.fr]
Scalable synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine for industrial applications
Application Note & Protocol
Topic: Scalable Synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine for Industrial Applications
Abstract
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a pivotal intermediate in the synthesis of high-value specialty chemicals, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive chlorine atoms at the C4 and C6 positions, which are amenable to sequential and regioselective nucleophilic substitution, allowing for the construction of complex molecular architectures.[3][4] However, transitioning the synthesis of this compound from laboratory scale to industrial production presents significant challenges related to safety, cost-effectiveness, and environmental impact. This document provides a robust, validated, and scalable two-step protocol for the synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine, designed for researchers, chemists, and process engineers in industrial drug development and chemical manufacturing. The protocol emphasizes mechanistic understanding, process safety, and methods suitable for multi-kilogram production.
Introduction: Strategic Importance and Synthetic Rationale
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[2] Dichlorinated pyrimidines, in particular, serve as versatile building blocks. The synthesis strategy detailed herein is a classic and industrially proven approach, proceeding via two main stages:
-
Heterocyclic Ring Formation: A base-catalyzed condensation reaction between diethyl malonate and isobutyramidine hydrochloride to form the stable pyrimidine heterocycle, 2-isopropyl-4,6-dihydroxypyrimidine.
-
Chlorination: Conversion of the dihydroxy intermediate to the target 4,6-dichloro-2-(propan-2-yl)pyrimidine using phosphorus oxychloride (POCl₃), a powerful and cost-effective chlorinating agent.
This approach is favored for its use of readily available starting materials and its amenability to large-scale operations. A critical focus of this guide is the safe handling and management of the chlorination step, which involves highly reactive and hazardous materials.[5]
Overall Synthetic Pathway
The two-step synthesis is outlined below, starting from common bulk chemicals and proceeding to the final chlorinated intermediate.
Caption: Overall two-step synthetic route.
Part I: Synthesis of 2-Isopropyl-4,6-dihydroxypyrimidine (Intermediate I)
Principle and Mechanism
This step involves a Claisen-type condensation followed by cyclization. Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the isobutyramidine, leading to a cyclization and subsequent elimination of ethanol to form the stable 6-membered aromatic pyrimidine ring. The reaction is typically driven to completion by heating under reflux.[1][6]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Molar Eq. | Notes |
| Diethyl malonate | 105-53-3 | 160.17 g/mol | 1.0 | Purity >99% |
| Isobutyramidine hydrochloride | 5313-64-4 | 122.59 g/mol | 1.0 | Ensure anhydrous conditions |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | 2.2 | Can be prepared in situ or used as solid |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Solvent | Anhydrous, 200 proof |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | For pH adj. | ~37% aqueous solution |
| Deionized Water | 7732-18-5 | 18.02 g/mol | For workup | - |
Detailed Experimental Protocol
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with absolute ethanol (5 L per mole of diethyl malonate). Add sodium ethoxide (2.2 eq) portion-wise while stirring under a nitrogen atmosphere. An exotherm may be observed; maintain the temperature below 30°C.
-
Amidine Addition: To the stirred solution, add isobutyramidine hydrochloride (1.0 eq). Stir for 15-20 minutes until a uniform slurry is formed.
-
Substrate Addition: Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 30-45 minutes. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of diethyl malonate is complete.
-
Solvent Removal: Once the reaction is complete, distill off approximately 70-80% of the ethanol under atmospheric pressure.
-
Precipitation and Isolation: Cool the remaining slurry to room temperature and slowly add deionized water (5 L per mole of starting material). Adjust the pH to 5-6 using concentrated hydrochloric acid. A white solid will precipitate.
-
Filtration and Drying: Cool the mixture to 0-5°C and stir for 1 hour. Filter the solid product using a centrifuge or Nutsche filter. Wash the cake with cold deionized water (2 x 1 L) and then with cold ethanol (1 x 1 L). Dry the solid under vacuum at 60-70°C to a constant weight.
Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: 85-92%.
-
Purity (HPLC): >98%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The compound exists predominantly in the hydroxypyrimidinone tautomeric form.[7][8]
Part II: Synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine (Final Product)
Principle and Mechanism
This transformation is a nucleophilic substitution reaction on the phosphorus atom of POCl₃. The keto-enol tautomerism of the dihydroxy pyrimidine allows the hydroxyl groups to act as nucleophiles, attacking the phosphorus center of POCl₃. This is followed by the elimination of HCl and phosphate byproducts. The reaction is driven by the formation of the stable aromatic dichloropyrimidine. The use of a tertiary amine base, such as N,N-diethylaniline, is crucial on a large scale to neutralize the generated HCl gas, preventing pressure buildup and driving the reaction to completion.[5] This process is mechanistically related to the Vilsmeier-Haack reaction, where POCl₃ acts as an activator.[9][10][11]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Molar Eq. | Notes |
| 2-Isopropyl-4,6-dihydroxypyrimidine | 40534-19-2 | 154.17 g/mol | 1.0 | Dried, from Part I |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 4.0 - 5.0 | Purity >99%. Highly corrosive and water-reactive.[12] |
| N,N-Diethylaniline | 91-66-7 | 149.23 g/mol | 1.1 | Acts as an HCl scavenger |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent | Anhydrous grade |
| Ice / Water | 7732-18-5 | 18.02 g/mol | For quench | - |
| Sodium Bicarbonate Solution (5%) | 144-55-8 | 84.01 g/mol | For wash | Aqueous solution |
Detailed Experimental Protocol
WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers. All personnel must wear extensive Personal Protective Equipment (PPE).[13][14]
-
Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a robust mechanical stirrer, reflux condenser connected to a caustic scrubber, dropping funnel, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with phosphorus oxychloride (4.0 eq) and N,N-diethylaniline (1.1 eq). Stir the mixture under a nitrogen atmosphere.
-
Substrate Addition: Add the dried 2-isopropyl-4,6-dihydroxypyrimidine (1.0 eq) from Part I in portions over 1-2 hours. The addition is exothermic; maintain the internal temperature between 40-50°C using a cooling bath.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Vigorous evolution of HCl gas will occur initially and should be directed to a scrubber.
-
IPC: Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
POCl₃ Recovery: Cool the mixture to 50-60°C. Recover the excess POCl₃ by vacuum distillation. This is a critical step for industrial efficiency and waste reduction.
-
Reaction Quench (High Hazard Step): Cool the residual reaction mass to room temperature. In a separate, well-equipped quenching vessel, prepare a mixture of crushed ice and water (10 kg per mole of starting material). EXTREMELY SLOWLY and with vigorous stirring, transfer the reaction mass into the ice-water mixture. This is a highly exothermic and hazardous operation that generates large volumes of acidic vapor. Maintain the quench temperature below 20°C at all times.[5]
-
Extraction: Once the quench is complete, extract the aqueous slurry with toluene (3 x 3 L per mole).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a low-melting solid or oil, can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to afford the final product.[15]
Expected Results
-
Appearance: Colorless to light-yellow oil or low-melting solid.
-
Yield: 75-85%.
-
Purity (HPLC/GC): >99%.
-
Characterization: Confirm identity and structure using ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis.
Process Safety and Hazard Management
-
Phosphorus Oxychloride (POCl₃): Fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic and corrosive HCl gas.[12][13][16] Always handle in a closed system or chemical fume hood under an inert atmosphere. Ensure a caustic scrubber is in place to neutralize HCl gas.[17]
-
Organochlorine Compounds: The final product is an organochlorine compound. Handle with care, using appropriate gloves and eye protection.[18]
-
Waste Disposal: Aqueous waste will be highly acidic and contain phosphates. Neutralize carefully before sending to a wastewater treatment facility. Organic waste containing chlorinated solvents must be disposed of according to local environmental regulations for halogenated waste.[19] Unused POCl₃ must be destroyed by a specialized chemical waste handler.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber) when handling POCl₃.[18]
Experimental Workflow and Data Summary
Caption: Detailed step-by-step experimental workflow.
Table 2: Process Data Summary
| Parameter | Step 1: Condensation | Step 2: Chlorination |
| Key Reagents | Diethyl malonate, Isobutyramidine HCl, NaOEt | POCl₃, N,N-Diethylaniline |
| Solvent | Ethanol | Toluene (for workup) |
| Temperature | Reflux (~80°C) | Reflux (~110°C) |
| Reaction Time | 4-6 hours | 3-4 hours |
| Typical Yield | 85-92% | 75-85% |
| Typical Purity | >98% (HPLC) | >99% (GC) |
| Critical Safety Point | Handling of sodium ethoxide | POCl₃ handling and highly exothermic quench |
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and scalable pathway to 4,6-Dichloro-2-(propan-2-yl)pyrimidine, a valuable industrial intermediate. By focusing on robust reaction conditions, in-process controls, and rigorous safety procedures, this guide enables the transition from laboratory research to pilot and full-scale manufacturing. The emphasis on the recovery of excess POCl₃ and proper waste handling aligns the process with modern standards of sustainable and green chemistry.
References
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-
Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.
- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. Retrieved from [Link]
-
American Chemical Society Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Org. Process Res. Dev. 2018, 22, 12, 1733–1737. [Link]
-
ResearchGate. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Retrieved from [Link]
-
MATEC Web of Conferences. (2023). Detection, Treatment and Remediation for Organochlorines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Thieme. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts 2011, 7, 0714-0714. [Link]
-
Veeprho. (n.d.). 4,6-Dichloro-2-propylsulfanyl-pyrimidine. Retrieved from [Link]
-
EPHC Archive. (2022). Discussion paper - Collection and destruction of unwanted farm and household chemicals. Retrieved from [Link]
-
American Chemical Society Publications. (2009). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. J. Org. Chem. 2009, 74, 15, 5744–5747. [Link]
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules 2022, 27(21), 7332. [Link]
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-
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Retrieved from [Link]
-
WIPO Patentscope. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
-
National Institutes of Health. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]
-
WA Health. (2022). Organochlorine pesticide residues in home garden soils. Retrieved from [Link]
-
National Institutes of Health. (2016). Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study. Retrieved from [Link]
-
National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]
-
ResearchGate. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. Retrieved from [Link]
-
Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment. Retrieved from [Link]
-
MDPI. (2016). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
MDPI. (2022). Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues. Retrieved from [Link]
-
Ochrona Srodowiska i Zasobow Naturalnych. (2024). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Heterocycles. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023,13, 27361-27383. [Link]
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- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
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- 7. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. my.airliquide.com [my.airliquide.com]
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- 19. matec-conferences.org [matec-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Dichloropyrimidines
Welcome to the technical support center for optimizing Suzuki coupling reactions of dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues encountered during these critical cross-coupling reactions. The pyrimidine core is a vital scaffold in numerous pharmaceuticals, making the efficient and selective functionalization of dichloropyrimidines a key step in the synthesis of many important molecules.[1] This guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the desired product, or the yield is very low. What are the common causes and how can I fix this?
Answer: Low product yield in the Suzuki coupling of dichloropyrimidines can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure.
-
Causality: The active Pd(0) species is susceptible to oxidation. Incomplete degassing of the reaction mixture allows oxygen to be present, which can lead to the formation of inactive palladium oxides.
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 15-30 minutes) or by using the freeze-pump-thaw method for more sensitive reactions. For one-pot double Suzuki couplings, adding a second dose of catalyst with the second boronic acid can improve reproducibility and yield.[1]
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Causality: A ligand that is too bulky or not electron-rich enough may hinder the oxidative addition or reductive elimination steps. For dichloropyrimidines, standard phosphine ligands like triphenylphosphine (PPh₃) are often effective.[2][3][4]
-
Solution: While Pd(PPh₃)₄ is a good starting point, consider screening other ligands if yields are consistently low. For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to influence site selectivity and could be explored for specific applications.[5]
-
-
Inappropriate Base Selection: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.
-
Causality: A base that is too weak may not facilitate the formation of the reactive boronate species. Conversely, a very strong base can lead to undesired side reactions.
-
Solution: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases for this reaction.[2][3][4] The choice between them can be substrate-dependent, so it is worth screening both.
-
-
Sub-optimal Solvent: The solvent system is critical for solubility of all reaction components and for the overall reaction rate.
-
Causality: A solvent that does not adequately dissolve the dichloropyrimidine, boronic acid, and base can lead to a heterogeneous mixture with slow reaction kinetics.
-
Solution: A mixture of an organic solvent and water is typically used. Common and effective solvent systems include 1,4-dioxane/water and alcoholic solvent mixtures like ethanol/toluene/water.[1][2] Alcoholic solvents have been shown to afford greater reactivity at lower temperatures compared to polar aprotic solvents.[1]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding their origin is key to suppression.
-
Homocoupling of Boronic Acid: This is a frequent side reaction where two molecules of the boronic acid couple to form a biaryl byproduct.
-
Causality: This side reaction is often promoted by the presence of oxygen and can be more prevalent with electron-rich boronic acids.
-
Solution: As with preventing catalyst decomposition, thorough degassing is crucial. Running the reaction under a strict inert atmosphere will minimize this side reaction.
-
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.
-
Causality: This can be promoted by high temperatures and certain basic conditions. Aryl boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation.[4]
-
Solution: If protodeboronation is suspected, try lowering the reaction temperature. Microwave-assisted synthesis can be beneficial here, as it allows for rapid heating to the desired temperature, potentially reducing the time for side reactions to occur.[2] Also, ensure you are not using an excessively strong base.
-
-
Double Coupling Product in a Monosubstitution Reaction: When targeting a single substitution on the dichloropyrimidine, the formation of the disubstituted product can be a significant issue.
-
Causality: The C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position.[2][6] However, if the reaction is left for too long or at too high a temperature, the second chlorine can also react.
-
Solution: Carefully monitor the reaction progress using techniques like TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction. Lowering the reaction temperature can also improve selectivity for the mono-substituted product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running Suzuki coupling reactions with dichloropyrimidines.
Question 1: Which position of the dichloropyrimidine is more reactive?
Answer: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling.[2][6] This is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[2] This inherent reactivity difference can be exploited for selective mono-functionalization at the C4 position. While less common, C2-selective couplings have been achieved using specialized catalyst systems with bulky N-heterocyclic carbene (NHC) ligands.[5]
Question 2: What is the best catalyst to use?
Answer: A good starting point for the Suzuki coupling of dichloropyrimidines is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][3][4] It is commercially available, relatively stable, and has a proven track record for this type of transformation. Other palladium sources like Pd(OAc)₂ in combination with a phosphine ligand can also be effective.[2] For challenging substrates or to achieve unconventional selectivity, exploring more specialized catalysts and ligands may be necessary.
Question 3: How does the electronic nature of the boronic acid affect the reaction?
Answer: The electronic properties of the boronic acid can influence the reaction outcome. Electron-rich boronic acids generally lead to good yields.[3][4] Conversely, boronic acids with strong electron-withdrawing groups can slow down the transmetalation step and may be more prone to side reactions like protodeboronation.[4] For sterically hindered boronic acids, such as those with ortho-substituents, harsher reaction conditions (stronger base, higher temperature) may be required to achieve good conversion.[1]
Question 4: Can I perform a double Suzuki coupling in one pot?
Answer: Yes, one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine have been successfully developed.[1] This is typically achieved by first performing the coupling at the more reactive C4 position under milder conditions. Then, a second boronic acid, more base, and sometimes an additional portion of the catalyst are added, and the reaction temperature is increased to facilitate the second coupling at the C2 position.[1]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol provides a starting point for the efficient, regioselective mono-arylation of 2,4-dichloropyrimidine at the C4 position using microwave irradiation.[2]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model Suzuki Coupling Reaction
| Entry | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2 | THF/H₂O (2:1) | 100 | 15 | 65 |
| 3 | DMF/H₂O (2:1) | 100 | 15 | 58 |
| 4 | Isopropanol/H₂O (2:1) | 100 | 15 | 72 |
Data adapted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[2]
Table 2: Comparison of Common Palladium Catalysts
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | High |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | Low |
This table provides a qualitative comparison based on literature reports.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yield in Suzuki coupling.
References
-
Handy, S. T., & Anderson, J. C. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access, 2010(3), 328-331. [Link]
-
Janežič, M., & Gazvoda, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5039. [Link]
-
Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 9(8), 1342. [Link]
-
Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(1), 218-220. [Link]
-
Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 9(8), 1342. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]
-
Worthington, R. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7436-7448. [Link]
-
Worthington, R. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access, 87(11), 7436-7448. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SNAr Reaction Rates of Dihalopyrimidines for Drug Discovery
For researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone of modern drug design. Its functionalization via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the synthesis of countless therapeutic agents. However, the reactivity of dihalogenated pyrimidines is not monolithic; it is a nuanced interplay of electronics, sterics, and reaction conditions. This guide provides an in-depth comparison of SNAr reaction rates among different dihalopyrimidines, grounded in mechanistic principles and supported by experimental observations, to empower rational synthetic design.
The Foundational Mechanism: Addition-Elimination on an Electron-Deficient Ring
The SNAr reaction on a pyrimidine ring proceeds through a well-established two-step addition-elimination mechanism. The inherent electron deficiency of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. This is the driving force of the reaction.
The process begins with the rate-determining attack of a nucleophile on the carbon atom bearing a halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring.[2] In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.[1]
Caption: The Addition-Elimination mechanism of SNAr on a dihalopyrimidine.
Key Factors Governing Dihalopyrimidine Reactivity
The rate and regioselectivity of SNAr reactions on dihalopyrimidines are governed by three primary factors: the nature of the halogen leaving group, its position on the ring, and the electronic influence of other ring substituents.
The "Element Effect": Nature of the Halogen Leaving Group
In a typical SNAr reaction, the rate-determining step is the initial nucleophilic attack.[1] Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. More electronegative halogens exert a stronger inductive electron-withdrawing effect, which stabilizes the intermediate and lowers the activation energy of the first step.
This leads to a reactivity order that is often counterintuitive to those familiar with SN1/SN2 reactions on aliphatic systems. For SNAr, the C-X bond-breaking is not part of the rate-determining step.
Expected Reactivity Order: F > Cl > Br > I[1]
| Dihalopyrimidine | Halogen | Electronegativity (Pauling Scale) | Expected Relative SNAr Rate | Rationale |
| 2,4-Difluoropyrimidine | F | 3.98 | Highest | Strongest inductive withdrawal stabilizes the Meisenheimer complex.[1] |
| 2,4-Dichloropyrimidine | Cl | 3.16 | Intermediate | Moderate inductive stabilization. |
| 2,4-Dibromopyrimidine | Br | 2.96 | Low | Weaker inductive stabilization compared to F and Cl. |
| 2,4-Diiodopyrimidine | I | 2.66 | Lowest | Weakest inductive effect; C-I bond strength is irrelevant to the rate. |
| Table 1: Expected relative SNAr reaction rates based on the halogen leaving group. |
Regioselectivity: The Inherent Preference for C4 Substitution
In unsubstituted 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[3][4] This selectivity is a fundamental electronic property of the pyrimidine ring.
Causality: The preference for C4 attack is explained by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient (is more electron-deficient) at the C4 position.[5][6] Nucleophilic attack, being an interaction between the nucleophile's HOMO and the electrophile's LUMO, will therefore occur faster at the site of the larger LUMO lobe. Furthermore, resonance analysis of the Meisenheimer complex formed from C4 attack allows for delocalization of the negative charge onto both ring nitrogens, offering greater stabilization compared to the intermediate from C2 attack, where the charge is primarily stabilized by only one adjacent nitrogen.
The Decisive Role of Ring Substituents
While C4 is the intrinsically more reactive site, this preference can be modulated or even completely reversed by other substituents on the pyrimidine ring. This provides a powerful handle for chemists to direct selectivity.
-
Electron-Withdrawing Groups (EWGs) at C5: An EWG (e.g., -NO₂, -CN, -CF₃) at the C5 position significantly enhances the intrinsic preference for C4 substitution.[7][8] The EWG provides additional resonance stabilization for the Meisenheimer complex formed upon C4 attack, further lowering the activation energy for that pathway.
-
Electron-Donating Groups (EDGs) at C6: Conversely, an EDG (e.g., -NH₂, -OR) at the C6 position can reverse the selectivity, making the C2 position more reactive.[4][5] The EDG electronically enriches the C4/C5/C6 portion of the ring, disfavoring the buildup of negative charge from C4 attack. This levels the playing field, and often, the C2 position becomes the preferred site of attack. Quantum mechanical calculations have shown that an EDG at C6 alters the LUMO, increasing the coefficient at C2 relative to C4.[5][6]
| Substituent Position | Substituent Type | Effect on C4/C2 Selectivity | Rationale |
| C5 | Electron-Withdrawing (e.g., -NO₂) | Strongly favors C4 substitution | Additional resonance stabilization of the C4 Meisenheimer complex.[7][8] |
| C6 | Electron-Donating (e.g., -OMe) | Favors or directs to C2 substitution | Destabilizes C4 intermediate; alters LUMO distribution to favor C2.[5][6] |
| Unsubstituted | - | Generally favors C4 substitution | Intrinsic electronic properties of the pyrimidine ring.[3][4] |
| Table 2: Influence of ring substituents on the regioselectivity of SNAr reactions. |
Experimental Protocol: A Self-Validating Competition Experiment for Determining Relative Reaction Rates
While the principles are clear, direct comparative kinetic data is often system-specific. A competition experiment is a robust and efficient method to determine the relative reactivity of two or more electrophiles (e.g., 2,4-difluoropyrimidine vs. 2,4-dichloropyrimidine) toward a single nucleophile without needing to measure absolute rate constants.
Objective: To determine the relative rate constant (k_F_ / k_Cl_) for the SNAr reaction of a chosen nucleophile with 2,4-difluoropyrimidine and 2,4-dichloropyrimidine.
Rationale and Self-Validation
This protocol employs a sub-stoichiometric amount of a common nucleophile reacting with an equimolar mixture of the two dihalopyrimidine substrates. By monitoring the relative consumption of the starting materials over time, the relative rate of reaction can be accurately determined. The internal standard is crucial for precise quantification via ¹H NMR or GC/MS, ensuring that measurements are independent of sample volume variations. The experiment is self-validating as the relative consumption rate should remain consistent across multiple time points.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing Isomers of Substituted Dichloropyrimidines Using Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of isomers is a cornerstone of rigorous scientific practice. In the synthesis of substituted pyrimidines, particularly from dichlorinated precursors, the formation of isomeric mixtures is a common challenge. The subtle differences in the placement of chloro-substituents on the pyrimidine ring can lead to significant variations in chemical reactivity, biological activity, and patentability. This guide provides an in-depth technical comparison of spectroscopic methodologies for the confident differentiation of 2,4-, 4,6-, and 2,5-dichloropyrimidine isomers and their derivatives.
The structural elucidation of these isomers is not merely an academic exercise; it is a critical step in ensuring the synthesis of the desired molecule, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide is structured to provide not just the "what" but the "why" behind the spectroscopic analysis, empowering researchers to make informed decisions in their daily work.
The Challenge of Dichloropyrimidine Isomerism
The pyrimidine core is a privileged scaffold in medicinal chemistry, but its substitution chemistry can be complex. Nucleophilic substitution reactions on dichloropyrimidines often yield a mixture of isomers, with the C4 and C6 positions being generally more reactive than the C2 position.[1] This necessitates robust analytical methods to distinguish between the resulting products. The three common isomers of dichloropyrimidine—2,4-, 4,6-, and 2,5-dichloropyrimidine—present a classic case for the power of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers of substituted dichloropyrimidines. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts, coupling constants, and through-bond correlations that serve as fingerprints for each isomer.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The number of signals, their multiplicity (splitting pattern), and their chemical shifts in the ¹H NMR spectrum provide the initial clues to the substitution pattern.
-
2,4-Dichloropyrimidine: This isomer will exhibit an AX spin system, showing two doublets in the aromatic region. The proton at C6 is typically downfield due to the anisotropic effect of the adjacent nitrogen and chlorine atoms, while the proton at C5 is upfield.
-
4,6-Dichloropyrimidine: This isomer is symmetrical, possessing a plane of symmetry through the C2 and C5 atoms. Consequently, the protons at C2 and C5 will give rise to two distinct singlets. The proton at C2 will be significantly downfield due to the two adjacent nitrogen atoms.
-
2,5-Dichloropyrimidine: This isomer will also show two singlets in the aromatic region, corresponding to the protons at C4 and C6. The chemical shifts will be influenced by the positions of the two chloro-substituents.
| Isomer | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| 2,4-Dichloropyrimidine | H-5 | ~7.7 | d |
| H-6 | ~8.7 | d | |
| 4,6-Dichloropyrimidine | H-2 | ~8.8 | s |
| H-5 | ~7.5 | s | |
| 2,5-Dichloropyrimidine | H-4/H-6 | ~8.6 | s (2H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The symmetry of the molecule and the electronic effects of the substituents are clearly reflected in the ¹³C NMR spectrum.
-
2,4-Dichloropyrimidine: Will show four distinct signals for the four carbon atoms in the pyrimidine ring.
-
4,6-Dichloropyrimidine: Due to its symmetry, this isomer will only exhibit three signals: one for C2, one for C5, and one for the equivalent C4 and C6 carbons.
-
2,5-Dichloropyrimidine: Will show four distinct signals.
| Isomer | Carbon | Expected Chemical Shift (ppm) |
| 2,4-Dichloropyrimidine | C-2 | ~162 |
| C-4 | ~166 | |
| C-5 | ~122 | |
| C-6 | ~159 | |
| 4,6-Dichloropyrimidine | C-2 | ~159 |
| C-4, C-6 | ~162 | |
| C-5 | ~121 | |
| 2,5-Dichloropyrimidine | C-2 | ~160 |
| C-4 | ~158 | |
| C-5 | ~133 | |
| C-6 | ~158 |
Note: Chemical shifts are approximate and based on available data and predictive models.[2] Values can vary with solvent and substitution.
2D NMR Spectroscopy (HSQC & HMBC): Unambiguous Connectivity Mapping
When simple 1D NMR spectra are insufficient for a definitive assignment, especially with further substitution, 2D NMR techniques become indispensable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is often the key experiment for distinguishing isomers. HMBC shows correlations between protons and carbons over two to three bonds. By observing these long-range correlations, the connectivity of the molecule can be pieced together like a puzzle. For example, in a substituted 2,4-dichloropyrimidine, the proton at C6 will show an HMBC correlation to C4 and C2, definitively establishing the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified dichloropyrimidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR Acquisition (if necessary): Perform HSQC and HMBC experiments to establish C-H and long-range C-H correlations.
-
Data Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign chemical shifts for both ¹H and ¹³C spectra. Analyze the cross-peaks in the 2D spectra to confirm the connectivity and definitively identify the isomer.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For dichloropyrimidines, the isotopic signature of chlorine is a key diagnostic feature.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular weight of the dichloropyrimidine (C₄H₂Cl₂N₂), which is approximately 148 g/mol .
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. For a molecule containing two chlorine atoms, the mass spectrum will show a characteristic M⁺, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.[3] This pattern is a definitive indicator of the presence of two chlorine atoms.
-
Fragmentation: The fragmentation patterns will differ based on the stability of the resulting ions and neutral fragments. Common fragmentation pathways for pyrimidines involve the loss of HCN, chlorine radicals, and ring cleavage.[4]
Comparative Fragmentation Patterns:
| Isomer | Expected Key Fragments (m/z) | Rationale |
| 2,4-Dichloropyrimidine | 113, 86, 78 | Loss of a Cl radical, followed by loss of HCN. |
| 4,6-Dichloropyrimidine | 113, 86 | Loss of a Cl radical, followed by loss of HCN. The symmetrical nature might influence fragment intensities. |
| 2,5-Dichloropyrimidine | 113, 86, 78 | Loss of a Cl radical, followed by loss of HCN. |
While the primary fragments may be similar, the relative intensities of these fragments can differ between isomers, providing a basis for differentiation. The stability of the pyrimidine ring often leads to it being a major component of many fragment ions.[5]
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak, the isotopic pattern for two chlorine atoms, and the characteristic fragmentation pattern to identify the isomer.
Vibrational and Electronic Spectroscopy: Complementary Techniques
While NMR and MS are the primary tools for isomer differentiation, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The C-H, C=C, C=N, and C-Cl bonds in dichloropyrimidines will have characteristic absorption frequencies. While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when comparing to a known reference spectrum.[6] The symmetry of the 4,6-isomer may lead to fewer observed bands compared to the less symmetrical 2,4- and 2,5-isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the electronic structure. For instance, 2,5-dichloropyrimidine has a reported λ_max of 268 nm in ethanol.[7] While not typically used for primary isomer identification, significant shifts in λ_max upon substitution can be a useful analytical parameter.
A Self-Validating System: The Power of Combined Data
The most robust and trustworthy approach to isomer identification is the use of a multi-technique, self-validating system. Each spectroscopic method provides a different piece of the structural puzzle. An assignment made based on ¹H NMR should be consistent with the ¹³C NMR data. The molecular weight determined by MS must match the proposed structure, and the isotopic pattern should confirm the presence of two chlorine atoms. 2D NMR data, if acquired, must corroborate the 1D assignments. By ensuring that all spectroscopic data converge on a single, unambiguous structure, researchers can have the highest confidence in their results.
Conclusion
The differentiation of substituted dichloropyrimidine isomers is a critical task in many areas of chemical research and development. A thorough understanding and application of modern spectroscopic techniques, particularly NMR and mass spectrometry, provide a powerful and reliable means of achieving this. By employing a multi-faceted analytical approach, researchers can ensure the structural integrity of their compounds, leading to more robust and reproducible scientific outcomes.
References
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MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). a) Molecular structures of 1–3. Normalized UV–vis absorption spectra.... Retrieved from [Link]
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OSTI.GOV. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Retrieved from [Link]
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Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, structure determination and characterization by UV–Vis and IR spectroscopy of bis(diisopropylammonium) cis-dichloridobis(oxalato-κ2 O 1,O 2)stannate(IV). Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficient Synthesis of Functionalized Pyrimidines
For researchers, scientists, and professionals in the fast-paced world of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including nucleic acids and a multitude of pharmaceuticals, drives a continuous quest for more efficient and versatile synthetic routes.[1] This guide provides an in-depth, comparative analysis of the most significant synthetic strategies for accessing functionalized pyrimidines. We will move beyond a simple recitation of methods to a critical evaluation of their underlying mechanisms, practical applications, and relative efficiencies, supported by experimental data.
The Enduring Classics: Cyclocondensation Strategies
The construction of the pyrimidine ring through the condensation of acyclic precursors remains a robust and widely practiced approach. These methods are valued for their operational simplicity and ability to generate highly functionalized pyrimidines from readily available starting materials.
The Biginelli Reaction: A Time-Honored Multicomponent Synthesis
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] The reaction is typically catalyzed by a Brønsted or Lewis acid.[3]
Causality Behind Experimental Choices: The acid catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by urea, initiating the reaction cascade. The choice of solvent can influence reaction rates and yields, with polar solvents like ethanol being common. However, solvent-free conditions, often coupled with microwave irradiation, have gained prominence for their environmental benefits and often improved efficiency.
Self-Validating System: The progress of a Biginelli reaction can be easily monitored by thin-layer chromatography (TLC). The formation of the crystalline DHPM product, which often precipitates from the reaction mixture, provides a straightforward method for isolation and purification, typically by filtration and recrystallization.
The reaction is believed to proceed through an N-acyliminium ion intermediate.
Caption: General mechanism of the Pinner pyrimidine synthesis.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1 equivalent) dropwise at 0 °C.
-
Amidine Addition: Add the amidine hydrochloride (1 equivalent) to the reaction mixture and allow it to stir at room temperature.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a suitable acid (e.g., acetic acid).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Modern Marvels: Transition-Metal-Catalyzed Functionalization
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyrimidines, offering unparalleled efficiency and functional group tolerance. These methods typically involve the reaction of a halogenated pyrimidine with a suitable coupling partner.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a halopyrimidine and an organoboron reagent, such as a boronic acid or ester. [4]This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents onto the pyrimidine core.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the organoboron reagent for transmetalation.
Self-Validating System: The reaction can be monitored by GC-MS or LC-MS to track the consumption of starting materials and the formation of the product. The final product is typically purified by column chromatography and characterized by NMR and mass spectrometry.
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol highlights the use of microwave heating to accelerate the reaction. [5]
-
Reaction Mixture: In a microwave vial, combine the chloropyrimidine (1 equivalent), arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a short duration (15-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrimidines. [6][7]This approach avoids the need for pre-functionalized starting materials, such as halopyrimidines, by directly activating a C-H bond on the pyrimidine ring.
Causality Behind Experimental Choices: Palladium catalysts are frequently used to mediate C-H activation. The regioselectivity of the reaction is often controlled by the electronic properties of the pyrimidine ring and the directing ability of existing substituents. An oxidant is typically required to regenerate the active catalyst.
Self-Validating System: The progress of C-H functionalization reactions is often monitored by LC-MS. The purification and characterization of the products are carried out using standard techniques like column chromatography and NMR spectroscopy.
The mechanism often involves a concerted metalation-deprotonation (CMD) pathway.
Caption: Plausible mechanism for palladium-catalyzed direct C-H arylation of pyrimidines.
-
Reaction Setup: In a sealed tube, combine the 2-aminopyrimidine derivative (1 equivalent), aryl halide (1.5-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), and an oxidant (e.g., Ag₂CO₃ or benzoquinone) in a high-boiling polar solvent (e.g., DMF or DMAc).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Substrate Scope |
| Biginelli Reaction | One-pot, multicomponent, operational simplicity, often high yields. [2][8] | Limited to dihydropyrimidinones, can require harsh acidic conditions. | 70-95% | Broad for aldehydes and β-ketoesters. |
| Pinner Synthesis | Versatile for various substitution patterns, good yields. [9] | Can require anhydrous conditions, sometimes uses strong bases. | 60-90% | Wide range of amidines and 1,3-dicarbonyls. |
| Suzuki-Miyaura Coupling | Excellent functional group tolerance, high yields, well-established. [4] | Requires pre-halogenated pyrimidines, potential for catalyst contamination. | 75-98% | Extensive for boronic acids and halopyrimidines. |
| C-H Functionalization | Atom-economical, avoids pre-functionalization, novel disconnections. [6][7] | Can suffer from regioselectivity issues, may require harsh conditions and expensive catalysts. | 50-85% | Developing, sensitive to electronic and steric effects. |
Conclusion and Future Outlook
The synthesis of functionalized pyrimidines is a dynamic field with a rich history and a vibrant future. Classical methods like the Biginelli and Pinner reactions continue to be valuable for their simplicity and robustness. Modern transition-metal-catalyzed reactions, particularly Suzuki-Miyaura coupling and direct C-H functionalization, have opened new avenues for creating molecular diversity with high efficiency and precision.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the scientific community. The increasing adoption of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, will undoubtedly play a crucial role in shaping the future of pyrimidine synthesis.
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Chatani, N., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(30), 10243–10251. [Link]
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Coley, C. W., et al. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie’s High-Throughput Experimentation Data. Journal of Chemical Information and Modeling. [Link]
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DR. Raghu Prasad. (2025, February 23). Pinner Pyrimidine Synthesis [Video]. YouTube. [Link]
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Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84964-84967. [Link]
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Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109-117. [Link]
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Kumar, A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42967–42976. [Link]
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Kumar, A., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(26), 21917–21926. [Link]
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Algohary, A. M., et al. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds. [Link]
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Bickem, L. M., et al. (2023). Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... ResearchGate. [Link]
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Kumar, A., et al. (2021). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 16(1), 89-96. [Link]
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Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
